

# (Z)-3-Dodecenyl acetate CAS number and molecular weight

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## Compound of Interest

Compound Name: (Z)-3-Dodecenyl acetate

Cat. No.: B12362477

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## (Z)-3-Dodecenyl Acetate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(Z)-3-dodecenyl acetate**, a significant semiochemical in insect communication. The document details its chemical properties, biological function, and relevant experimental methodologies, offering valuable insights for researchers in chemical ecology, pest management, and drug development.

## Chemical and Physical Properties

**(Z)-3-Dodecenyl acetate** is a fatty acid ester with a molecular formula of  $C_{14}H_{26}O_2$ . It is recognized as a specific sex pheromone, notably attracting females of the yellow mealworm beetle, *Tenebrio molitor*.<sup>[1]</sup> The key identifiers and physical properties of this compound are summarized in the table below.

Property	Value	Source
CAS Number	38363-24-5	NIST WebBook
Molecular Weight	226.36 g/mol	MedChemExpress
Molecular Formula	$C_{14}H_{26}O_2$	MedChemExpress

## Experimental Protocols

This section provides detailed protocols for key experiments related to the study of **(Z)-3-dodecenyl acetate**, focusing on its synthesis and bioactivity assessment.

### Stereoselective Synthesis

A stereoselective synthesis is crucial to obtain the biologically active (Z)-isomer. A representative synthetic route is outlined below, adapted from methodologies for similar insect pheromones.

Objective: To synthesize **(Z)-3-dodecenyl acetate** with high isomeric purity.

Materials:

- 1-Decyne
- n-Butyllithium (n-BuLi)
- Ethylene oxide
- Hydrogen gas
- Lindlar's catalyst
- Acetic anhydride
- Pyridine
- Appropriate solvents (e.g., THF, hexane, diethyl ether)

Procedure:

- Alkynylation: 1-Decyne is deprotonated with n-butyllithium in an appropriate solvent like THF at a low temperature (e.g., -78 °C) to form the lithium acetylide.
- Hydroxylation: The resulting acetylide is reacted with ethylene oxide to introduce a hydroxyethyl group, forming dodec-3-yn-1-ol.

- **Stereoselective Reduction:** The internal alkyne, dodec-3-yn-1-ol, is stereoselectively reduced to the corresponding (Z)-alkene using catalytic hydrogenation with Lindlar's catalyst. This step is critical for establishing the Z-configuration.
- **Acetylation:** The resulting (Z)-dodec-3-en-1-ol is then acetylated using acetic anhydride in the presence of a base like pyridine to yield **(Z)-3-dodecenyl acetate**.
- **Purification:** The final product is purified using column chromatography on silica gel to remove any unreacted starting materials and byproducts, ensuring high purity of the target compound.

## Electroantennography (EAG) Bioassay

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing a direct measure of the bioactivity of a compound.<sup>[2]</sup>

**Objective:** To determine the antennal response of an insect species (e.g., *Tenebrio molitor*) to **(Z)-3-dodecenyl acetate**.

**Materials:**

- Live insects (e.g., male *Tenebrio molitor*)
- **(Z)-3-Dodecenyl acetate** of high purity
- Suitable solvent (e.g., hexane)
- EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
- Humidified and purified air source
- Stimulus delivery system (e.g., Pasteur pipettes with filter paper)

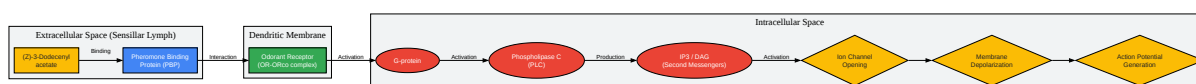
**Procedure:**

- **Insect Preparation:** An adult insect is immobilized, and one of its antennae is carefully excised at the base.

- **Electrode Placement:** The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the basal end. A conductive gel can be used to ensure good electrical contact.
- **Stimulus Preparation:** A stock solution of **(Z)-3-dodecenyl acetate** is prepared in hexane. Serial dilutions are made to create a range of concentrations to be tested. A small volume (e.g., 10  $\mu\text{L}$ ) of each dilution is applied to a piece of filter paper, and the solvent is allowed to evaporate. A solvent-only control is also prepared.
- **EAG Recording:** The antennal preparation is placed in a continuous stream of humidified and purified air. The stimulus (filter paper with the pheromone) is introduced into the airstream via a stimulus delivery device, and the resulting electrical potential change (depolarization) from the antenna is recorded.
- **Data Analysis:** The amplitude of the negative voltage deflection (in millivolts) from the baseline is measured for each stimulus concentration. The responses are typically normalized by subtracting the response to the solvent control.

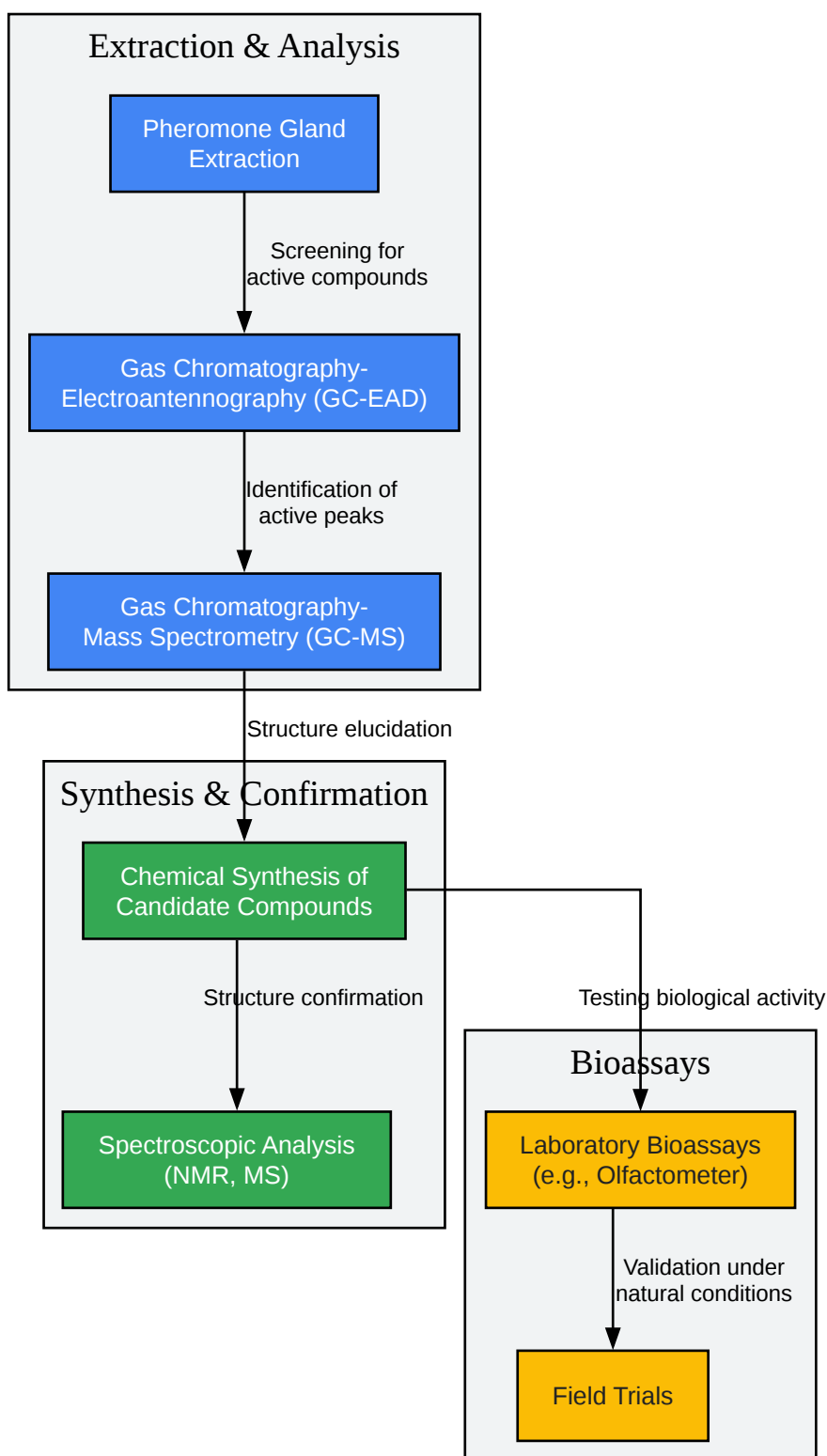
## Signaling and Identification Workflows

The following diagrams, generated using the DOT language, illustrate the generalized signaling pathway for insect pheromone reception and a typical workflow for pheromone identification.



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Generalized insect pheromone signaling pathway.



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Workflow for insect pheromone identification.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
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